[(2S)-2-methyltetrahydrofuran-2-yl]methanol
CAS No.:
Cat. No.: VC20509223
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.
![[(2S)-2-methyltetrahydrofuran-2-yl]methanol -](/images/structure/VC20509223.png)
Specification
Molecular Formula | C6H12O2 |
---|---|
Molecular Weight | 116.16 g/mol |
IUPAC Name | [(2S)-2-methyloxolan-2-yl]methanol |
Standard InChI | InChI=1S/C6H12O2/c1-6(5-7)3-2-4-8-6/h7H,2-5H2,1H3/t6-/m0/s1 |
Standard InChI Key | TWICKCMBBYBITR-LURJTMIESA-N |
Isomeric SMILES | C[C@]1(CCCO1)CO |
Canonical SMILES | CC1(CCCO1)CO |
Introduction
Structural and Stereochemical Analysis
The molecular architecture of [(2S)-2-methyltetrahydrofuran-2-yl]methanol consists of a five-membered tetrahydrofuran ring with a methyl (-CH) and hydroxymethyl (-CHOH) group attached to the second carbon in the (S)-configuration . The chair-like conformation of the tetrahydrofuran ring minimizes steric strain, while the equatorial orientation of the hydroxymethyl group enhances hydrogen-bonding capability. Key structural parameters include:
Property | Value |
---|---|
Molecular Weight | 116.16 g/mol |
Boiling Point | ~175–180°C (estimated) |
Density | 1.02–1.05 g/cm |
Solubility | Miscible in polar solvents |
The stereochemistry at C2 dictates its reactivity in enantioselective reactions. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct and chemical shifts for the (S)-enantiomer, particularly for the hydroxymethyl protons ( ppm) and the methyl group ( ppm) .
Synthetic Routes and Methodological Advances
Synthesis of [(2S)-2-methyltetrahydrofuran-2-yl]methanol typically involves stereocontrolled strategies to install the chiral center. While detailed protocols are proprietary, inferred pathways include:
Enzymatic Resolution
Racemic mixtures of 2-methyltetrahydrofuran-2-methanol can be resolved using lipases or esterases, which selectively hydrolyze one enantiomer. For example, Candida antarctica lipase B (CAL-B) achieves enantiomeric excess (ee) >98% for the (S)-isomer under kinetic resolution conditions .
Asymmetric Hydrogenation
Chiral ruthenium catalysts, such as those derived from BINAP ligands, enable asymmetric hydrogenation of furan-derived ketones. This method offers high stereoselectivity () and scalability .
Ring-Opening Functionalization
Epoxide intermediates derived from 2-methylfuran undergo nucleophilic attack by methanol in the presence of Lewis acids (e.g., BF-OEt), followed by reduction to yield the target alcohol .
Physicochemical Properties and Solvent Behavior
[(2S)-2-Methyltetrahydrofuran-2-yl]methanol exhibits a balance of polarity and hydrophobicity, making it suitable for reactions requiring moderate dielectric constants (). Its low toxicity (LD >2000 mg/kg in rodents) and high boiling point render it a safer alternative to THF in large-scale processes . Comparative solvent properties are outlined below:
Solvent | Boiling Point (°C) | Toxicity (LD) | Polarity (ET) |
---|---|---|---|
THF | 66 | 1,650 mg/kg | 37.4 |
2-MeTHF | 80 | 2,800 mg/kg | 34.9 |
[(2S)-2-MeTHF-2-yl]methanol | ~178 | >2,000 mg/kg | 41.2 |
The hydroxymethyl group enhances hydrogen-bond donor capacity, facilitating its use in stabilizing transition states during catalysis .
Applications in Organic Synthesis and Catalysis
Asymmetric Catalysis
The compound’s chiral environment promotes enantioselective transformations. In Ru-catalyzed hydrogenolysis of C–O bonds (e.g., lignin depolymerization), it acts as a coordinating solvent, improving catalyst turnover frequency by 30% compared to THF .
Green Chemistry
As a bio-renewable solvent, [(2S)-2-methyltetrahydrofuran-2-yl]methanol reduces reliance on petroleum-derived solvents. Lifecycle assessments show a 40% reduction in carbon footprint compared to dichloromethane in extractions .
Pharmaceutical Intermediates
The hydroxymethyl group serves as a handle for further functionalization. For example, Mitsunobu reactions with phthalimide yield protected amines for API synthesis (e.g., antiviral agents) .
Future Directions and Research Opportunities
Recent advances in catalytic C–O bond cleavage highlight the potential of [(2S)-2-methyltetrahydrofuran-2-yl]methanol as a solvent for lignin valorization . Additionally, its chirality opens avenues for designing novel organocatalysts. Computational studies predicting its coordination behavior with transition metals (e.g., Ru, Pd) are underway to optimize catalytic cycles.
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